Epoxycholesterol

Overview

Description

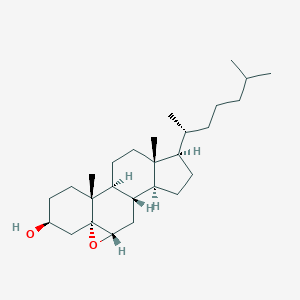

5,6α-Epoxycholesterol (5,6α-EC) and its isomer 5,6β-epoxycholesterol (5,6β-EC) are oxidized derivatives of cholesterol formed via non-enzymatic autoxidation or enzymatic epoxidation. These compounds are classified as cholesterol oxidation products (COPs) and are found in cholesterol-rich foods subjected to thermal processing, irradiation, or prolonged storage . Structurally, they feature an epoxy group at the C5-C6 position of the sterol ring, distinguishing them from other oxysterols like 7-ketocholesterol (7-KC) or 24,25-epoxycholesterol .

Epoxycholesterols are implicated in diverse biological processes, including modulation of liver X receptor (LXR) signaling, lipid metabolism, and redox homeostasis . They exhibit dual roles in disease: 5,6α-EC derivatives like dendrogenin A demonstrate anti-cancer properties, while excessive accumulation of 5,6α-EC and 5,6β-EC is linked to atherogenesis, oxidative stress, and cytotoxicity .

Mechanism of Action

Target of Action

The primary target of Cholesterol-5alpha,6alpha-epoxide, also known as Epoxycholesterol or Cholesterol alpha-oxide, is the Cholesterol-5,6-Epoxide Hydrolase (ChEH) . ChEH is an enzyme that is very selective for the cholesterol-5,6-epoxide diastereoisomers: cholesterol-5alpha,6alpha-epoxide and cholesterol-5beta,6beta-epoxide .

Mode of Action

Cholesterol-5alpha,6alpha-epoxide interacts with its target, ChEH, by undergoing a hydration reaction . This reaction is catalyzed by ChEH, which leads to the stereoselective conversion of cholesterol-5alpha,6alpha-epoxide into cholestane-3beta,5alpha,6beta-triol (CT) .

Biochemical Pathways

The hydration of cholesterol-5alpha,6alpha-epoxide by ChEH is a key step in a new metabolic branch on the cholesterol pathway . This pathway is centered on cholesterol-5alpha,6alpha-epoxide and leads to the production of bioactive compounds such as dendrogenins .

Result of Action

The hydration of cholesterol-5alpha,6alpha-epoxide into CT has several biological effects. These include protein prenylation, apoptosis, modulation of sphingolipid metabolism, and platelet aggregation . Additionally, the oxysterols produced from cholesterol-5alpha,6alpha-epoxide are non-genomic regulators of cholesterol homeostasis .

Action Environment

The action of Cholesterol-5alpha,6alpha-epoxide is influenced by various environmental factors. For instance, the presence of reactive oxygen species, lipoperoxidation, and cytochrome P450 enzymes can lead to the production of cholesterol-5alpha,6alpha-epoxide from cholesterol . .

Biochemical Analysis

Biochemical Properties

Cholesterol-5alpha,6alpha-epoxide interacts with several enzymes and proteins. It is very selective for the cholesterol-5,6-epoxide diastereoisomers: cholesterol-5alpha,6alpha-epoxide and cholesterol-5beta,6beta-epoxide and catalyzes their stereoselective hydration into cholestane-3beta,5alpha,6beta-triol . This interaction is facilitated by the cholesterol-5,6-epoxide hydrolase (ChEH), an enzyme that transforms epoxide containing lipids by the addition of water to give a trans-diol .

Cellular Effects

Cholesterol-5alpha,6alpha-epoxide has been linked to several pathologies including cancers and neurodegenerative diseases . It can influence cell function by modulating sphingolipid metabolism and platelet aggregation .

Molecular Mechanism

The molecular mechanism of Cholesterol-5alpha,6alpha-epoxide involves its conversion into cholestane-3beta,5alpha,6beta-triol by the action of ChEH . This conversion can lead to changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

It is known that the compound is stable and prone to hydration by the ChEH .

Metabolic Pathways

Cholesterol-5alpha,6alpha-epoxide is involved in the cholesterol pathway . It can be produced from cholesterol by several mechanisms including reactive oxygen species, lipoperoxidation, and cytochrome P450 enzymes .

Subcellular Localization

Cholesterol-5alpha,6alpha-epoxide is an intracellular membranous enzyme localized mainly on the endoplasmic reticulum of cells . Its activity or function can be influenced by its subcellular localization .

Biological Activity

Epoxycholesterol, particularly 5α,6α-epoxycholesterol (ECh), is a significant oxidized cholesterol derivative with notable biological activities. This article reviews its effects on lipid metabolism, inflammation, and potential implications in atherogenesis, drawing from diverse research studies and findings.

Overview of this compound

This compound is formed through the oxidation of cholesterol and is part of a larger class of compounds known as oxysterols. These compounds have been implicated in various biological processes, including the regulation of lipid metabolism and inflammatory responses. The specific structure of this compound allows it to interact with various cellular receptors, influencing gene expression and cellular signaling pathways.

1. Impact on Lipid Metabolism

This compound has been shown to affect lipid profiles in experimental models. A study involving rats fed a low-cholesterol diet supplemented with this compound demonstrated that while serum total cholesterol levels remained unchanged, triglyceride concentrations significantly increased in the ECh group compared to controls. Additionally, serum phospholipid levels were notably lower in the ECh group (Table 1) .

| Parameter | ECh Group (Mean ± SD) | Control Group (Mean ± SD) | p-value |

|---|---|---|---|

| Serum Total Cholesterol (mg/dL) | No significant change | No significant change | NS |

| Serum Triglycerides (mg/dL) | Higher | Lower | <0.05 |

| Serum Phospholipids (mg/dL) | Lower | Higher | <0.05 |

2. Inflammatory Response

The influence of this compound on inflammatory cytokines has been extensively studied. In the same rat model, significant increases in pro-inflammatory cytokines such as TNF-α and IL-6 were observed in the ECh group compared to controls (Table 2). This suggests that this compound may promote an inflammatory state, potentially contributing to atherogenic processes .

| Cytokine | ECh Group (pg/mL) | Control Group (pg/mL) | p-value |

|---|---|---|---|

| TNF-α | 43.3 ± 10.6 | 22.8 ± 5 | <0.001 |

| IL-1β | 4.9 ± 2.7 | 1.1 ± 1.4 | <0.001 |

| IL-6 | 40.4 ± 9.5 | 20.5 ± 6.1 | <0.001 |

3. Atherogenic Potential

Research indicates that this compound may have atherogenic effects due to its ability to modulate lipid metabolism and induce inflammation. While some studies present contradictory findings regarding its role in atherosclerosis development, most confirm its potential to exacerbate lipid disorders and promote oxidative stress .

This compound acts primarily through its interaction with liver X receptors (LXRs), which are crucial for regulating cholesterol homeostasis and lipid metabolism. It has been identified as an endogenous ligand for LXRs, influencing gene expression related to lipid synthesis and uptake . Additionally, the compound's ability to induce oxidative stress may further complicate its biological effects.

Case Studies

A notable case study involved analyzing the effects of dietary this compound on serum lipids and inflammatory markers in mice models over several weeks. The study found that prolonged exposure led to significant increases in serum triglycerides and inflammatory cytokines, reinforcing the hypothesis that this compound contributes to metabolic dysregulation and inflammation .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for detecting and quantifying epoxycholesterol in biological samples?

- Methodological Answer : this compound is typically quantified using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) due to its low physiological concentration (0.01–0.1 µM) and susceptibility to autoxidation. To minimize artifacts, samples should be processed under inert atmospheres (e.g., nitrogen) and stabilized with antioxidants like butylated hydroxytoluene (BHT). Internal standards (e.g., deuterated this compound) are critical for correcting recovery rates .

Q. What are the primary biological roles of this compound in cholesterol homeostasis?

- Methodological Answer : this compound regulates cholesterol metabolism via interactions with nuclear receptors (e.g., LXRα) and enzymes like acyl-CoA:cholesterol acyltransferase 1 (ACAT1). Experimental validation involves in vitro assays using mixed micelles with varying sterol concentrations to measure enzyme activation/inhibition kinetics. For example, cholesterol activates ACAT1 more effectively than this compound, despite the latter’s higher substrate affinity, highlighting context-dependent regulatory roles .

Q. How can researchers differentiate this compound from other oxysterols in complex lipid mixtures?

- Methodological Answer : Use orthogonal separation techniques such as normal-phase HPLC to resolve structural isomers (e.g., 5α,6α- vs. 5β,6β-epoxycholesterol). Confirm identities via fragmentation patterns in tandem MS and comparison with synthetic standards. Nuclear magnetic resonance (NMR) is recommended for absolute stereochemical confirmation .

Advanced Research Questions

Q. How should experimental designs address contradictions in this compound’s dual role as a substrate and inhibitor in enzymatic assays?

- Methodological Answer : Conduct substrate saturation curves with mixed micelles containing both cholesterol and this compound. For example, in ACAT1 assays, this compound inhibits cholesterol esterification at high concentrations (>20 µM) but acts as a substrate at lower doses. Dose-response studies with statistical modeling (e.g., ANOVA with Bonferroni correction) are critical to resolve these biphasic effects .

Q. What strategies mitigate autoxidation artifacts when studying endogenous this compound levels?

- Methodological Answer : Implement rigorous sample handling protocols:

- Use fresh tissues or flash-frozen samples stored at -80°C.

- Include negative controls (e.g., samples spiked with cholesterol without oxidative stressors).

- Validate results via enzymatic assays (e.g., cholesterol oxidase) to distinguish autoxidation products from enzymatically derived this compound .

Q. How can researchers model the cytotoxic effects of this compound in cellular systems?

- Methodological Answer : Use colon cancer cell lines (e.g., CaCo-2) exposed to physiologically relevant oxysterol mixtures. Measure apoptosis via flow cytometry (Annexin V/PI staining) and validate with caspase-3 activation assays. Dose-response studies should compare this compound’s effects to other oxysterols (e.g., 7-ketocholesterol) to isolate specific cytotoxic mechanisms .

Q. What statistical approaches are optimal for analyzing dose-dependent variability in this compound’s bioactivity?

- Methodological Answer : Nonlinear regression models (e.g., sigmoidal dose-response curves) quantify EC50/IC50 values. For multi-factorial experiments (e.g., oxysterol mixtures), multivariate analysis (MANOVA) accounts for interactions between variables. Preconsultation with a statistician is advised to ensure power analysis and avoid Type I/II errors .

Q. Data Interpretation and Reproducibility

Q. How should conflicting data on this compound’s regulatory effects be reconciled across studies?

- Methodological Answer : Systematically evaluate experimental variables:

- Cell type : Macrophages show higher LXRα sensitivity to this compound than epithelial cells.

- Sterol delivery method : Solubilization in cyclodextrin vs. liposomes alters bioavailability.

- Analytical thresholds : Ensure detection limits (e.g., <0.05 µM) align with physiological ranges .

Q. What validation steps ensure reproducibility in this compound isolation protocols?

- Methodological Answer : Follow Folch’s method for lipid extraction with modifications:

- Use chloroform:methanol (2:1 v/v) with 0.01% BHT.

- Confirm purity via thin-layer chromatography (TLC) and gas chromatography (GC) with flame ionization detection.

- Publish full spectral data (NMR, MS) in supplementary materials for cross-lab verification .

Q. How can researchers integrate multi-omics data to study this compound’s systemic effects?

Comparison with Similar Compounds

Structural and Functional Differences

Epoxycholesterols are compared to other oxysterols in Table 1:

Enzymatic Activity and Substrate Efficiency

Epoxycholesterols exhibit distinct roles as enzyme substrates or activators:

- ACAT1 Activity : 5,6α-EC and 5,6β-EC are efficient substrates for acyl-coenzyme A:cholesterol acyltransferase (ACAT1), with activity comparable to cholesterol (100% efficiency) and superior to 7-KC (<10% efficiency) .

- LXR Modulation : 5,6α-EC derivatives (e.g., 3β-sulfated 5,6α-EC) act as LXRβ antagonists in breast cancer, whereas 24,25-epoxycholesterol is a potent LXR agonist involved in cholesterol efflux .

Health Impacts

- Atherogenicity : 5,6α-EC and 5,6β-EC promote arterial plaque formation and oxidative stress, similar to 7-KC and 7β-hydroxycholesterol .

- Cancer Effects : Dendrogenin A (a 5,6α-EC-histamine conjugate) induces cancer cell redifferentiation, contrasting with 7-KC’s pro-apoptotic effects in colon cancer .

Presence in Food and Stability

- Food Content : Epoxycholesterols constitute up to 10% of total sterols in processed animal products (e.g., cooked meats, cheeses), comparable to 7-KC levels .

- Stability : 5,6-EC isomers degrade into cholestanetriol during storage, whereas 7-KC is more stable .

Research Implications and Challenges

- Quantification : GC/MS with deuterated standards is critical for accurate measurement due to 5,6-EC’s susceptibility to degradation (40–60% loss during processing) .

- Therapeutic Potential: 5,6α-EC derivatives (e.g., dendrogenin A) and 24,25-epoxycholesterol offer targets for cancer and metabolic disorders, respectively, but require tumor-type-specific evaluation .

Properties

IUPAC Name |

2,16-dimethyl-15-(6-methylheptan-2-yl)-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecan-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)21-9-10-22-20-15-24-27(29-24)16-19(28)11-14-26(27,5)23(20)12-13-25(21,22)4/h17-24,28H,6-16H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRYIJAGAEJZDBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC4C5(C3(CCC(C5)O)C)O4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4025-59-6 | |

| Record name | NSC148940 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148940 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.